N-Tert-butyl-4-cyclobutylidenepiperidine-1-carboxamide
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Description
“N-Tert-butyl-4-cyclobutylidenepiperidine-1-carboxamide” is a chemical compound with the IUPAC name “tert-butyl 4-cyclobutylidenepiperidine-1-carboxylate”. It has a molecular weight of 237.34 . The compound is typically stored at a temperature of 4°C and appears as a powder .
Synthesis Analysis
The synthesis of “this compound” or similar compounds often involves reactions of tert-butyl amines with benzoic acid or its derivatives, using condensing agents such as 4-dimethylaminopyridine (DMAP), N,N-diisopropylethylamine (DIPEA), or hydroxybenzotriazole (HOBt) .Molecular Structure Analysis
The InChI code for “this compound” is1S/C14H23NO2/c1-14(2,3)17-13(16)15-9-7-12(8-10-15)11-5-4-6-11/h4-10H2,1-3H3
. This code provides a standard way to encode the compound’s molecular structure and formula. Chemical Reactions Analysis
The compound can serve as a useful building block or intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at a temperature of 4°C . It has a molecular weight of 237.34 .Safety and Hazards
Properties
IUPAC Name |
N-tert-butyl-4-cyclobutylidenepiperidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O/c1-14(2,3)15-13(17)16-9-7-12(8-10-16)11-5-4-6-11/h4-10H2,1-3H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUXCHYZNDEWKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(=C2CCC2)CC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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